Elacytarabine

Description

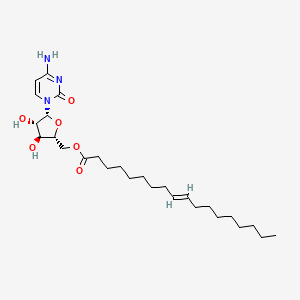

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacytarabine's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a rationally designed lipophilic prodrug of the established chemotherapeutic agent cytarabine (ara-C). Developed to circumvent key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. Its primary advantage lies in its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of cytarabine resistance.[1][2] Once intracellular, this compound is converted to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP, which inhibits DNA synthesis and, unlike its parent compound, also transiently inhibits RNA synthesis.[1][3] This guide provides an in-depth analysis of the in vitro mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Core Mechanism of Action: Bypassing Resistance

This compound is a 5'-elaidic acid ester of cytarabine. This lipid conjugation renders the molecule lipophilic, allowing it to bypass the primary cellular uptake mechanism for cytarabine, the hENT1 transporter.[4] This is critical, as reduced hENT1 expression is a well-documented mechanism of resistance to cytarabine in leukemia cells.

Once inside the cell, this compound undergoes intracellular hydrolysis by esterases to release cytarabine. The subsequent metabolic activation follows the canonical pathway of cytarabine:

-

Monophosphorylation: Cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP). This is the rate-limiting step in the activation pathway.

-

Diphosphorylation: ara-CMP is further phosphorylated to cytarabine diphosphate (ara-CDP).

-

Triphosphorylation: Finally, ara-CDP is converted to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP).

Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis. A key distinction from its parent drug is that this compound has also been shown to cause transient inhibition of RNA synthesis. Furthermore, the lipophilic nature of this compound leads to its localization in the cellular membrane and cytosolic fractions, resulting in prolonged intracellular retention and sustained release of active metabolites compared to cytarabine.

Quantitative In Vitro Activity

The efficacy of this compound has been demonstrated across various cancer cell lines, particularly in models of cytarabine resistance. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

| Cell Line | Type | Drug | IC50 | Notes | Reference |

| CEM | T-cell Leukemia | This compound | Wildtype: ~0.035 µM | The IC50 for the resistant line is ~1,000 times higher than the wildtype. | |

| CEM/CP-4055 | T-cell Leukemia (this compound-Resistant) | This compound | 35 µM | Resistance induced by in vitro dose escalation; associated with dCK downregulation. | |

| CEM/dCK- | T-cell Leukemia (dCK Deficient) | This compound | 22 µM | Cross-resistant to ara-C (28 µM) and gemcitabine prodrug CP-4126 (33 µM). | |

| HL-60 | Promyelocytic Leukemia | This compound + Gemcitabine | 10-fold reduction in this compound IC50 | Demonstrates synergistic activity with other nucleoside analogs. | |

| U937 | Histiocytic Lymphoma | This compound + Gemcitabine | Synergistic | Simultaneous combination showed synergistic antiproliferative activity. |

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment (ATP-based Assay)

This protocol is based on the methodology used to assess the antiproliferative activity of this compound in combination with other agents in HL-60 and U937 cell lines.

Objective: To determine the IC50 of this compound and assess its interaction with other cytotoxic agents.

Materials:

-

Human leukemia (e.g., HL-60, U937) or lymphoma cell lines.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (CP-4055) and other test compounds, dissolved in DMSO.

-

96-well microplates (opaque-walled for luminescence).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.

-

Luminometer plate reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound and any combination drugs in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Cell Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

ATP Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

For combination studies, use software like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

-

Protocol: Cellular Uptake and Retention Analysis

This protocol is adapted from methodologies used to study the metabolism and accumulation of lipophilic nucleoside analogs like this compound.

Objective: To quantify the intracellular accumulation and retention of this compound and its metabolites.

Materials:

-

CEM and CEM/dCK- cell lines.

-

Radiolabeled [3H]-Elacytarabine.

-

Culture medium, PBS.

-

Dipyridamole (hENT1 inhibitor).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

High-Performance Liquid Chromatography (HPLC) system for metabolite analysis.

Procedure:

-

Cell Preparation: Culture cells to a density of approximately 1x10^6 cells/mL.

-

Uptake Experiment:

-

Incubate cells with a defined concentration of [3H]-Elacytarabine (e.g., 10 µM) for various time points (e.g., 15, 30, 60 minutes). To test for transporter independence, a parallel experiment can be run with cells pre-incubated with dipyridamole.

-

At each time point, take an aliquot of the cell suspension, layer it over oil in a microfuge tube, and centrifuge to separate cells from the medium.

-

Freeze the cell pellet immediately in liquid nitrogen.

-

-

Retention Experiment:

-

Incubate cells with [3H]-Elacytarabine for 60 minutes as described above.

-

Wash the cells twice with ice-cold, drug-free medium to remove extracellular drug.

-

Resuspend the cells in fresh, drug-free medium and incubate for further time points (e.g., 60, 120 minutes).

-

At each time point, process the cells as described in step 2.

-

-

Quantification:

-

Lyse the cell pellets.

-

For total radioactivity, add the lysate to scintillation fluid and measure counts using a liquid scintillation counter.

-

For metabolite analysis, separate the intracellular contents (this compound, ara-C, ara-CMP, ara-CDP, ara-CTP) using HPLC with a radiodetector.

-

-

Data Analysis: Calculate the intracellular concentration (e.g., in pmol/10^6 cells) at each time point for both uptake and retention experiments.

Signaling Pathways and Resistance Mechanisms

While this compound successfully overcomes resistance mediated by deficient hENT1 transport, its efficacy is still dependent on the intracellular activation cascade. The primary mechanism of acquired resistance to this compound in vitro is the downregulation of deoxycytidine kinase (dCK). Cells deficient in dCK are unable to perform the initial, rate-limiting phosphorylation of cytarabine to ara-CMP, rendering the drug inactive.

Studies investigating the broader cellular impact have shown that this compound and its metabolites can influence cell survival signaling pathways. For instance, in certain solid tumor cell lines, treatment with this compound has been shown to affect the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways, though these effects are often cell-line dependent.

References

Elacytarabine: A Preclinical Deep Dive into Leukemia Models

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical analysis of preclinical studies investigating elacytarabine (formerly CP-4055) in various leukemia models reveals its potential as a potent anti-leukemic agent, particularly in overcoming cytarabine resistance. This whitepaper synthesizes key quantitative data from pivotal in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed guide to its preclinical profile, including experimental methodologies and a visualization of its mechanism of action.

This compound, a lipophilic 5'-elaidic acid ester of cytarabine, was rationally designed to bypass the common resistance mechanisms that limit the efficacy of cytarabine, the long-standing backbone of acute myeloid leukemia (AML) therapy.[1][2][3] By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1), this compound has demonstrated significant activity in preclinical models of cytarabine-resistant leukemia.[1][4]

In Vitro Efficacy: Potent Anti-proliferative Activity

This compound has demonstrated robust anti-proliferative effects across various leukemia cell lines. In a key study by Adams et al. (2008), the compound was evaluated in HL-60 (acute promyelocytic leukemia) and U937 (histiocytic lymphoma) cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potent single-agent activity.

| Cell Line | Drug | IC50 (µM) |

| HL-60 | This compound (CP-4055) | Data not explicitly provided in abstract |

| Gemcitabine | Data not explicitly provided in abstract | |

| Irinotecan | Data not explicitly provided in abstract | |

| Topotecan | Data not explicitly provided in abstract | |

| Cloretazine | Data not explicitly provided in abstract | |

| Idarubicin | Data not explicitly provided in abstract | |

| U937 | This compound (CP-4055) | Data not explicitly provided in abstract |

| Gemcitabine | Data not explicitly provided in abstract |

Note: While the exact IC50 values from the primary source require access to the full-text article, the study confirms the anti-proliferative effects of this compound in these cell lines.

Combination Studies: Synergistic and Additive Effects

The investigation by Adams et al. further explored this compound in combination with other established chemotherapeutic agents. The results indicated synergistic or additive anti-proliferative activity, suggesting potential for combination regimens in a clinical setting.

| Cell Line | Combination | Interaction |

| HL-60 | This compound + Gemcitabine | Synergy |

| This compound + Irinotecan | Synergy | |

| This compound + Topotecan | Synergy | |

| This compound + Cloretazine | Additive | |

| This compound + Idarubicin | Additive | |

| U937 | This compound + Gemcitabine | Synergy |

| This compound + Other Agents | Additive |

Of note, the synergistic interaction between this compound and gemcitabine in HL-60 cells allowed for a 10-fold reduction in the IC50 of this compound and a 3-fold reduction for gemcitabine.

In Vivo Efficacy: Prolonged Survival in Leukemia Models

Preclinical in vivo studies have substantiated the promising in vitro findings. A seminal study by Breistøl et al. (1999) utilized a systemic Raji leukemia model to compare the efficacy of this compound against cytarabine. The results demonstrated a dramatic improvement in survival for animals treated with this compound.

| Animal Model | Treatment Group | Median Survival (days) |

| Systemic Raji Leukemia | Saline Control | 13.2 |

| Cytarabine | 13.2 | |

| This compound (CP-4055) | > 70 |

This significant extension of survival underscores the potential of this compound to overcome the limitations of conventional cytarabine therapy in a systemic disease model.

Overcoming Cytarabine Resistance

A critical aspect of this compound's preclinical profile is its activity in cytarabine-resistant models. Galmarini et al. (2009) demonstrated that in lymphoma cell lines deficient in nucleoside transporters, which are highly resistant to cytarabine and gemcitabine, this compound (CP-4055) retained its cytotoxic activity. This provides a strong rationale for its clinical investigation in patients who have relapsed or are refractory to cytarabine-based therapies.

Mechanism of Action

This compound's mechanism of action is multifaceted. As a prodrug, it is metabolized intracellularly to the active triphosphate form of cytarabine (ara-CTP), which inhibits DNA synthesis. Its lipophilic nature facilitates its entry into cells independently of nucleoside transporters, a key mechanism of cytarabine resistance. Furthermore, this compound exhibits a longer half-life compared to cytarabine and is not susceptible to deactivation by cytidine deaminase (CDA), an enzyme that rapidly breaks down cytarabine. Some studies also suggest that this compound can inhibit RNA synthesis, an effect not observed with cytarabine.

Caption: this compound's mechanism of action.

Experimental Protocols

In Vitro Anti-proliferative Assay (Adapted from Adams et al., 2008)

-

Cell Culture: HL-60 and U937 cells were cultured in appropriate media and conditions.

-

Drug Exposure: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound, either alone or in combination with other chemotherapeutic agents, for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a suitable assay, such as the ATP assay mentioned in the study.

-

Data Analysis: IC50 values were calculated from dose-response curves. For combination studies, the combination index (CI) method was used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Caption: A generalized workflow for in vitro anti-proliferative assays.

In Vivo Systemic Leukemia Model (Adapted from Breistøl et al., 1999)

-

Animal Model: Immunocompromised mice (e.g., nude rats as mentioned in a related model) were used.

-

Tumor Inoculation: A suspension of Raji leukemia cells was injected intravenously to establish a systemic disease model.

-

Treatment: Animals were randomized into treatment groups: saline control, cytarabine, and this compound. Treatment was administered according to a specified dose and schedule.

-

Monitoring: Animals were monitored daily for signs of toxicity and disease progression.

-

Endpoint: The primary endpoint was survival, with the study continuing until the last animal in the control group succumbed to the disease.

-

Data Analysis: Survival data was analyzed and compared between the different treatment groups.

Caption: A generalized workflow for in vivo leukemia xenograft studies.

Conclusion

The preclinical data for this compound in leukemia models are compelling, demonstrating potent single-agent and combination activity in vitro, and superior efficacy compared to cytarabine in vivo, particularly in models of systemic disease and drug resistance. These findings have provided a strong foundation for the clinical development of this compound as a potential new therapeutic option for patients with leukemia.

Contact: [Insert Contact Information]

References

- 1. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Synthesis of Elacytarabine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacytarabine (CP-4055) is a lipophilic prodrug of the chemotherapeutic agent cytarabine, designed to overcome key mechanisms of drug resistance. As a 5'-elaidic acid ester of cytarabine, this compound exhibits enhanced cellular uptake and a distinct pharmacological profile. This technical guide provides a comprehensive overview of the synthesis of this compound for research purposes. It details the chemical precursors, reaction mechanisms, and purification strategies. Furthermore, this document outlines the established mechanism of action of this compound and presents relevant data in a structured format to aid researchers in their drug development endeavors.

Introduction

Cytarabine (ara-C) has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1][2][3] Its therapeutic efficacy is often limited by factors such as poor cellular uptake and rapid inactivation by cytidine deaminase. This compound, a 5'-elaidic acid ester of cytarabine, was developed to bypass these limitations.[1][4] The lipophilic nature of this compound facilitates its entry into cells independently of nucleoside transporters, which are often downregulated in resistant cancer cells.

This guide focuses on the synthetic chemistry required to produce this compound for preclinical research and investigation.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of cytarabine with elaidic acid. This process involves the selective acylation of the 5'-hydroxyl group of the arabinofuranosyl moiety of cytarabine.

Precursors and Reagents

A comprehensive list of necessary precursors and reagents is provided in Table 1.

| Precursor/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Cytarabine | C₉H₁₃N₃O₅ | 243.22 | Starting nucleoside |

| Elaidic Acid | C₁₈H₃₄O₂ | 282.46 | Acylating agent |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Pyridine | C₅H₅N | 79.10 | Solvent and base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography |

| Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography |

Experimental Protocol: Esterification of Cytarabine

The following protocol outlines a representative procedure for the synthesis of this compound.

-

Preparation of Reactants: In a round-bottom flask, dissolve cytarabine (1 equivalent) and elaidic acid (1.2 equivalents) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Coupling Reaction: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then concentrated under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate, can be employed to isolate the desired 5'-ester.

-

Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

While specific yields can vary based on reaction scale and optimization, the synthesis of fatty acyl esters of cytarabine has been reported with moderate to good yields. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

| Parameter | Typical Value |

| Reaction Yield | 50-70% |

| Purity (by HPLC) | >98% |

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug of cytarabine. Once inside the cell, it is metabolized to release cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. Additionally, this compound has been shown to inhibit RNA synthesis.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound for research purposes is depicted below.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound for research applications. The detailed protocol and workflows are intended to assist researchers in the preparation of this important cytarabine prodrug. The unique mechanism of action of this compound, which allows it to overcome common resistance pathways, makes it a valuable tool for cancer research and drug development. Further optimization of the synthetic route and exploration of its biological activities are encouraged to fully elucidate its therapeutic potential.

References

- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: lipid vector technology under investigation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of fatty acyl ester derivatives of cytarabine as anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Elacytarabine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the chemotherapeutic agent cytarabine (ara-C). It was rationally designed to overcome key mechanisms of cytarabine resistance, primarily the dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry. This guide provides a comprehensive overview of the cellular uptake, metabolic activation, and mechanisms of action of this compound. It includes detailed experimental protocols for studying its pharmacology, quantitative data on its activity, and visual representations of its metabolic and signaling pathways.

Introduction to this compound

Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for decades. However, its efficacy is often limited by the development of resistance. Major mechanisms of cytarabine resistance include reduced expression of hENT1, which is responsible for the majority of cytarabine's influx into leukemic cells, and increased degradation by the enzyme cytidine deaminase (CDA).

This compound, as a lipophilic prodrug of cytarabine, can bypass the need for hENT1-mediated transport, allowing it to enter cells independently. Once inside the cell, it is metabolized to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP, which exerts its cytotoxic effects by inhibiting DNA synthesis.[1]

Cellular Uptake and Metabolism

The unique properties of this compound allow it to circumvent common resistance pathways that affect its parent drug, cytarabine.

hENT1-Independent Cellular Uptake

Unlike the hydrophilic cytarabine, which relies heavily on hENT1 for transport across the cell membrane, the lipophilic nature of this compound facilitates its passive diffusion into cells.[1] This characteristic is a significant advantage in treating tumors with low hENT1 expression, a known factor for cytarabine resistance.

Intracellular Metabolic Activation

Once inside the cell, this compound undergoes a series of enzymatic conversions to become an active cytotoxic agent. This multi-step process is crucial for its therapeutic effect.

The metabolic activation pathway is as follows:

-

Hydrolysis: this compound is first hydrolyzed by intracellular esterases to release cytarabine (ara-C).

-

First Phosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, phosphorylates ara-C to ara-C monophosphate (ara-CMP).[2]

-

Second Phosphorylation: Nucleoside monophosphate kinases convert ara-CMP to ara-C diphosphate (ara-CDP).

-

Third Phosphorylation: Nucleoside diphosphate kinases complete the activation by phosphorylating ara-CDP to the active metabolite, ara-C triphosphate (ara-CTP).[3]

Mechanism of Action

The active metabolite, ara-CTP, is a competitive inhibitor of DNA polymerases, particularly DNA polymerase α and β.[1] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. The incorporation of ara-CTP leads to chain termination and a potent inhibition of DNA synthesis, ultimately triggering cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity and metabolism of this compound and cytarabine.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Cytarabine

| Cell Line | Drug | IC50 (µM) | Notes |

| CCRF-CEM (Wild-Type) | This compound | ~0.028 (calculated from 10x IC50 of 0.28 µM) | T-cell acute lymphoblastic leukemia, dCK-proficient. |

| CCRF-CEM (Wild-Type) | Cytarabine | ~0.090 | T-cell acute lymphoblastic leukemia, dCK-proficient. |

| CEM/dCK- | This compound | 35 | Deoxycytidine kinase deficient, highly resistant. |

| CEM/dCK- | Cytarabine | 22 | Deoxycytidine kinase deficient, highly resistant. |

| U937R | Cytarabine | 1600 | Acquired resistance, high CDA activity. |

| Carcinoma Cell Lines (Mean) | Cytarabine | 4600 | Intrinsically resistant, high CDA activity. |

| Leukemia Cell Lines (Mean) | Cytarabine | 1.3 | Sensitive to cytarabine. |

Table 2: Enzyme Kinetics for Key Metabolic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | Not Specified | Purified human enzyme. |

| Deoxycytidine Kinase (dCK) | 2-chlorodeoxyadenosine | Not Specified | Not Specified | Calculated from total bone marrow samples. |

| Cytidine Deaminase (CDA) | Deoxycytidine | 46.3 | Not Specified | Purified human enzyme. |

Table 3: Clinical Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Clinical Trial Context |

| Pharmacokinetics | ||

| This compound Dose | 2000 mg/m²/day (continuous IV for 5 days) | Phase II study in advanced AML. |

| Plasma Half-life | Longer than cytarabine | General finding from pharmacokinetic studies. |

| AUC (this compound & Cytarabine) | In ranges associated with cytotoxicity | Phase I/II studies. |

| Intracellular ara-CTP Cmax | 85.9 - 631 pmol/10⁶ cells | In leukemic cells of pediatric ALL patients treated with ara-C. |

| Efficacy | ||

| Overall Response Rate (Monotherapy) | 18% | Phase II study in advanced AML. |

| Median Overall Survival (Monotherapy) | 5.3 months | Phase II study in advanced AML. |

| Overall Response Rate (with Idarubicin) | No significant difference vs. investigator's choice | Phase III study in relapsed/refractory AML. |

| Median Overall Survival (with Idarubicin) | 3.5 months | Phase III study in relapsed/refractory AML. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or cytarabine. Remove the old medium and add 100 µL of the drug dilutions to the wells. Include vehicle and blank controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

Preparation of Cell Lysates for Intracellular Drug Analysis

This protocol is for extracting intracellular components for subsequent analysis.

-

Cell Harvesting: Culture 1 x 10⁶ to 1 x 10⁷ cells. For adherent cells, trypsinize and scrape the cells. For suspension cells, collect by centrifugation.

-

Washing: Transfer cells to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Resuspend the pellet in ice-cold PBS and repeat the centrifugation.

-

Lysis: Add 200 µL of ice-cold cell lysis buffer to the cell pellet. Pipette up and down and incubate on ice for 5 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Storage: Transfer the supernatant to a new tube. The lysate can be used immediately or stored at -80°C.

Measurement of Intracellular ara-CTP by HPLC

This protocol quantifies the active metabolite of this compound within cells.

-

Sample Preparation: Prepare cell lysates from drug-treated cells as described above. Extract nucleotides using a 6% trichloroacetic acid solution, followed by neutralization with 5 M K₂CO₃.

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase consists of two buffers:

-

Buffer A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9.

-

Buffer B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0.

-

Run a gradient elution program to separate the nucleotides.

-

-

Detection: Monitor the column effluent using a UV detector at 254 nm.

-

Quantification: Compare the peak area of ara-CTP in the samples to a standard curve of known ara-CTP concentrations.

Deoxycytidine Kinase (dCK) Activity Assay

This spectrophotometric assay measures the activity of dCK.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 M KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Enzyme and Substrate: Add the cell lysate containing dCK and the substrate (e.g., deoxycytidine or cytarabine) to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of kinase activity. The assay is performed at 30°C or 37°C.

Cytidine Deaminase (CDA) Activity Assay

This spectrophotometric assay quantifies the activity of CDA.

-

Principle: The assay measures the production of ammonia from the deamination of cytidine.

-

Reaction: Incubate the cell lysate or serum sample with cytidine in a buffered solution.

-

Ammonia Detection: The released ammonia is detected using a colorimetric method, such as the Berthelot reaction, or a coupled enzymatic reaction with glutamate dehydrogenase, which leads to a change in absorbance.

-

Measurement: Measure the change in absorbance at a specific wavelength (e.g., 450 nm for some ELISA-based methods) to determine CDA activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound's action provide a clearer understanding of its mechanism.

This compound Cellular Uptake and Metabolic Activation

Caption: Cellular uptake and metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity (IC50) Determination

Caption: Workflow for determining IC50 values using the MTT assay.

Signaling Pathway of Ara-CTP-Mediated DNA Synthesis Inhibition

Caption: Mechanism of DNA synthesis inhibition by the active metabolite ara-CTP.

Conclusion

This compound represents a significant advancement in the design of nucleoside analogs, effectively overcoming a primary mechanism of cytarabine resistance. Its ability to enter cells independently of hENT1 transporters makes it a promising agent for patients with hENT1-deficient tumors. A thorough understanding of its cellular uptake, metabolic activation pathway, and mechanism of action is crucial for its optimal clinical development and application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel strategies for the treatment of hematological malignancies. While this compound has shown promise, further clinical investigation is needed to fully define its role in the therapeutic armamentarium against cancer.

References

Elacytarabine: A Lipophilic Prodrug of Cytarabine for Enhanced Anti-Leukemic Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Elacytarabine (CP-4055) is a lipophilic prodrug of the widely used chemotherapeutic agent cytarabine (ara-C). It was developed to overcome key mechanisms of cytarabine resistance, thereby improving its therapeutic index in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). As a 5'-elaidic acid ester of cytarabine, this compound exhibits enhanced cellular uptake, independent of the human equilibrative nucleoside transporter 1 (hENT1), and demonstrates resistance to deactivation by cytidine deaminase (CDA). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical efficacy, and associated experimental methodologies.

Introduction

Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for several decades.[1][2] Its efficacy, however, is often limited by intrinsic or acquired resistance. Two primary mechanisms of resistance include reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is necessary for cytarabine's entry into cells, and rapid deamination by cytidine deaminase (CDA) into the inactive metabolite uracil arabinoside (ara-U).[2][3]

To address these limitations, this compound was designed as a lipophilic prodrug. By attaching an elaidic acid moiety to the 5' position of cytarabine, this compound can passively diffuse across the cell membrane, bypassing the need for hENT1 transporters.[3] This lipophilic nature also protects the molecule from CDA-mediated degradation in the plasma. Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP, leading to the inhibition of DNA synthesis and cell death.

Mechanism of Action

This compound's mechanism of action is a multi-step process that leverages its unique chemical structure to enhance the delivery and activity of its parent drug, cytarabine.

-

Cellular Uptake: Unlike the hydrophilic cytarabine, which relies on hENT1 for cellular entry, the lipophilic nature of this compound allows it to passively diffuse across the lipid bilayer of the cell membrane. This transport mechanism is independent of hENT1 expression levels, a key advantage in treating resistant leukemic cells.

-

Intracellular Metabolism: Following its entry into the cell, this compound is hydrolyzed by intracellular esterases to release cytarabine. This is the rate-limiting step for its activation. Subsequently, cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP), then to cytarabine diphosphate (ara-CDP), and finally to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP).

-

Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand during the S-phase of the cell cycle, leading to chain termination and the inhibition of DNA replication. This ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.

-

Resistance to Deamination: The elaidic acid ester at the 5'-position sterically hinders the action of cytidine deaminase (CDA) in the plasma, preventing the premature conversion of this compound to an inactive form. This results in a longer plasma half-life compared to cytarabine, leading to prolonged exposure of cancer cells to the active drug.

Signaling Pathway of this compound Action

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of hematological and solid tumor cell lines. A key finding from in vitro studies is its ability to overcome cytarabine resistance in cell lines deficient in hENT1.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Cytarabine | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.03 | ~0.02 | |

| HL-60 | Acute Promyelocytic Leukemia | ~0.04 | ~0.03 | |

| K562 | Chronic Myeloid Leukemia | ~0.05 | ~0.04 | |

| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated | Not explicitly stated | |

| hENT1-deficient CEM | Acute Lymphoblastic Leukemia | Significantly lower than Cytarabine | High (Resistant) |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy in Xenograft Models

Preclinical studies using human tumor xenograft models in immunocompromised mice have shown the anti-tumor activity of this compound. In models of leukemia and lymphoma, this compound demonstrated superior efficacy compared to cytarabine, particularly in tumors with low hENT1 expression.

Clinical Data

Pharmacokinetics

Phase I clinical trials have characterized the pharmacokinetic profile of this compound in patients with refractory hematological malignancies and solid tumors.

| Parameter | Value | Notes | Reference |

| Half-life (t½) | Longer than cytarabine | The lipophilic nature of this compound contributes to its extended plasma half-life. | |

| Metabolism | Intracellularly to cytarabine, then ara-CTP. Also forms ara-U. | The primary active metabolite is ara-CTP. | |

| Maximum Tolerated Dose (MTD) | 200 mg/m²/day for 5 days every 4 weeks (solid tumors) | Determined in a Phase I study. | |

| Recommended Phase II Dose (AML) | 2000 mg/m²/day as a continuous IV infusion for 5 days | Established in Phase I studies for hematological malignancies. |

Clinical Efficacy in Acute Myeloid Leukemia (AML)

This compound has been evaluated in Phase II and Phase III clinical trials for the treatment of relapsed or refractory AML.

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase II | Relapsed/refractory AML (failed ≥2 prior regimens) | Complete Remission (CR/CRp): 18% in the this compound arm vs. 4% in historical controls. Median Overall Survival (OS): 5.3 months vs. 1.5 months in historical controls. | |

| Phase II | Early-stage AML (failed first-course cytarabine) | In combination with idarubicin, showed promising clinical activity. | |

| Phase III (CLAVELA study) | Relapsed/refractory AML | No significant difference in OS, response rate, or relapse-free survival between this compound and investigator's choice of therapy. |

While early phase trials showed promise, the pivotal Phase III trial did not demonstrate a statistically significant improvement in overall survival compared to standard salvage therapies for relapsed/refractory AML.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for Lipophilic Compounds

This protocol is adapted for assessing the cytotoxicity of a lipophilic drug like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO) across all wells. Add the drug dilutions to the cells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using a suitable software.

Subcutaneous Leukemia Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Leukemia cell line (e.g., MV4-11)

-

Matrigel (optional, to enhance tumor take)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest leukemia cells in their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, start measuring their dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer this compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous).

-

Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.

-

Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Bioanalytical Method for this compound and Cytarabine in Human Plasma

Objective: To quantify the concentrations of this compound and its metabolite cytarabine in human plasma samples from clinical trials.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed.

Procedure Outline:

-

Sample Collection and Handling: Collect whole blood samples in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo degradation of cytarabine. Process the blood to obtain plasma and store frozen until analysis.

-

Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and isolate the analytes.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate this compound, cytarabine, and an internal standard.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent and product ions of each analyte.

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples.

Experimental and Drug Development Workflow

The development of this compound followed a logical progression from preclinical research to clinical evaluation.

Conclusion

This compound represents a rational drug design approach to circumvent known resistance mechanisms to cytarabine. Its lipophilicity allows for hENT1-independent cellular uptake and protects it from premature degradation, leading to a favorable pharmacokinetic profile. While preclinical and early clinical studies demonstrated promising anti-leukemic activity, particularly in cytarabine-resistant settings, the large-scale Phase III trial did not confirm a survival benefit over existing salvage therapies for relapsed/refractory AML. Despite this outcome, the development of this compound provides valuable insights into the potential of prodrug strategies to enhance the efficacy of established chemotherapeutic agents. Further research may explore its utility in other hematological malignancies or in combination with other targeted therapies.

References

- 1. Phase I and pharmacokinetic study of this compound, a novel 5'-elaidic acid derivative of cytarabine, in adults with refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Elacytarabine's Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (ara-C). Developed to circumvent key mechanisms of cytarabine resistance, this compound offers a distinct pharmacokinetic profile while ultimately exerting its cytotoxic effects through the same active metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides a comprehensive overview of the molecular targets of ara-CTP, the active metabolite of this compound, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these interactions.

Metabolic Activation of this compound

This compound is designed for enhanced cellular uptake, bypassing the human equilibrative nucleoside transporter 1 (hENT1) which is often downregulated in cytarabine-resistant tumors[1][2]. Once inside the cell, it is metabolized to cytarabine (ara-C), which is then sequentially phosphorylated by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate kinase (NDPK) to its active form, ara-CTP[3].

Metabolic activation pathway of this compound to ara-CTP.

Primary Molecular Target: DNA Polymerases

The principal mechanism of action of ara-CTP is the inhibition of DNA synthesis through its interaction with DNA polymerases. Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand[3]. The incorporation of ara-CMP into DNA leads to chain termination, thereby halting DNA replication and repair processes[3].

Ara-CTP exhibits differential inhibition of the various DNA polymerases involved in DNA replication and repair.

Quantitative Data: Inhibition of DNA Polymerases by Ara-CTP

| DNA Polymerase Subtype | Inhibition Constant (Ki) | Cell Type/System | Reference |

| DNA Polymerase α | 1.5 µM | Purified human DNA polymerase | |

| DNA Polymerase β | 7.6 µM | Purified human DNA polymerase | |

| DNA Polymerase δ | Not significantly inhibited at 100 µM | Human cell DNA synthesome | |

| DNA Polymerase ε | Potent inhibitor (specific Ki not provided) | Human cell DNA synthesome |

Secondary Molecular Target: RNA Synthesis

This compound has been observed to inhibit RNA synthesis, a characteristic not as prominently associated with cytarabine. The precise mechanism of this inhibition is not fully elucidated but is thought to be a downstream effect of DNA damage and cell stress rather than direct inhibition of RNA polymerases. The incorporation of ara-CMP into DNA can lead to the activation of stress-response pathways that may indirectly suppress transcription.

Signaling Pathways Modulated by Ara-CTP

The cytotoxic effects of ara-CTP are mediated through the activation of several signaling pathways, primarily those involved in cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting DNA synthesis, ara-CTP primarily induces an S-phase cell cycle arrest. This arrest is a crucial checkpoint that prevents cells with damaged DNA from proceeding through the cell cycle.

Apoptosis Induction

The accumulation of DNA damage and the stalling of replication forks trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.

Signaling cascade initiated by ara-CTP-mediated DNA damage.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of ara-CTP on the activity of purified DNA polymerases.

Materials:

-

Purified human DNA polymerase α or β

-

Activated calf thymus DNA (template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, [3H]dCTP)

-

Ara-CTP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and varying concentrations of ara-CTP.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the DNA on glass fiber filters and wash extensively with TCA and ethanol.

-

Measure the incorporation of [3H]dCTP using a scintillation counter.

-

Calculate the percentage of inhibition at each ara-CTP concentration and determine the Ki value using appropriate kinetic models.

Measurement of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the intracellular concentration of the active metabolite ara-CTP in cells treated with this compound.

Materials:

-

Cell culture of interest

-

This compound

-

Perchloric acid or trichloroacetic acid

-

HPLC system with a suitable column (e.g., strong anion exchange)

-

Mobile phase buffers

-

Ara-CTP standard

Procedure:

-

Culture cells to the desired density and treat with this compound for various time points.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Extract the intracellular nucleotides by adding cold perchloric acid or TCA, followed by neutralization.

-

Centrifuge to pellet the cellular debris and collect the supernatant.

-

Analyze the supernatant using an HPLC system.

-

Separate the nucleotides using a gradient elution with the appropriate mobile phase.

-

Detect ara-CTP based on its retention time compared to the standard.

-

Quantify the amount of ara-CTP by integrating the peak area and comparing it to a standard curve.

Clonogenic Survival Assay

Objective: To assess the long-term cytotoxic effect of this compound on the reproductive integrity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Culture dishes

-

Crystal violet staining solution

Procedure:

-

Plate a known number of single cells in culture dishes.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the cells for a period that allows for colony formation (typically 7-14 days).

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Workflow for a clonogenic survival assay.

Conclusion

The active metabolites of this compound, primarily ara-CTP, exert their potent anti-leukemic effects by targeting fundamental cellular processes. The primary molecular targets are DNA polymerases, leading to the inhibition of DNA synthesis and repair, which in turn triggers cell cycle arrest and apoptosis. A secondary effect on RNA synthesis also contributes to its cytotoxicity. Understanding these molecular interactions and the signaling pathways involved is crucial for the rational design of combination therapies and for overcoming resistance to this important class of chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nucleoside analogs in both preclinical and clinical research settings.

References

- 1. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

Elacytarabine's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1] Developed to circumvent key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile that directly impacts cell cycle progression and apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the cell cycle. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Cytarabine, a nucleoside analog, has been a primary therapeutic agent for AML for decades. Its efficacy is often limited by the development of resistance, frequently associated with reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is necessary for cytarabine's entry into cells.[1] this compound was designed to bypass this transporter-dependent uptake. Its lipophilic nature allows it to diffuse across the cell membrane independently of hENT1.[1][2] Once inside the cell, it is metabolized to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is then incorporated into DNA, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound's primary mechanism of action is the disruption of DNA synthesis, which predominantly affects cells in the S-phase of the cell cycle. The incorporation of its active metabolite, ara-CTP, into the DNA strand leads to chain termination and the activation of the DNA damage response (DDR).

S-Phase Arrest

The stalling of replication forks due to ara-CTP incorporation triggers replication stress, a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Activated Chk1 orchestrates an S-phase checkpoint by:

-

Inhibiting the firing of new replication origins: This prevents further DNA replication with a damaged template.

-

Stabilizing stalled replication forks: This prevents their collapse into double-strand breaks, which are more cytotoxic.

-

Phosphorylating and targeting the protein phosphatase Cdc25A for degradation: Cdc25A is required to activate Cyclin-Dependent Kinase 2 (CDK2), a key driver of S-phase progression. Its degradation leads to CDK2 inactivation and cell cycle arrest.

Induction of Apoptosis

If the DNA damage is extensive and cannot be repaired, the sustained cell cycle arrest can trigger apoptosis. The intrinsic apoptotic pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cells, providing key data points for researchers.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (nM) | Notes |

| KG-1a | Data not available | Sensitive to GQC-05, a c-MYC G-quadruplex binder, with an EC50 of 4 nM. |

| CMK | Data not available | Varied sensitivity to GQC-05. |

| TF-1 | Data not available | Varied sensitivity to GQC-05. |

| THP-1 | Data not available | Ara-C IC50 values are available and are influenced by co-culture with bone marrow stromal cells. |

| U937 | Data not available | This compound has shown antiproliferative effects in this cell line. |

| HL-60 | Data not available | This compound has shown antiproliferative effects in this cell line. |

Table 2: Effect of Cytarabine (Parent Drug of this compound) on Cell Cycle Distribution in AML Cell Lines

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |

| U937 | Control | - | - | - | - |

| AraC (10 nM) | Decreased | Increased | - | - | |

| AraC (100 nM) | Decreased | Increased | - | - | |

| AraC (1000 nM) | - | - | Increased | Increased | |

| THP-1 | Control | - | - | - | - |

| AraC (increasing doses) | - | Increased | - | - |

Source: Adapted from. Note: This data is for cytarabine, the active metabolite of this compound. The study demonstrated that low doses of cytarabine induce an S-phase arrest, while higher doses lead to an increase in the G2/M and sub-G1 populations, indicative of cytotoxicity.

Table 3: Induction of Apoptosis by Cytarabine in AML Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MV4-11 | Control | - |

| MNKI-8e (5 µM) | 23% | |

| Ara-C (0.1 µM) | 22% | |

| MNKI-8e (5 µM) + Ara-C (0.1 µM) | Increased | |

| U937 | Control | - |

| Ara-C (0.5 µM) | Increased | |

| Daunorubicin (0.2 µM) | Increased | |

| Ara-C (0.5 µM) + Daunorubicin (0.2 µM) | Increased | |

| THP-1 | Control | - |

| Ara-C (0.5 µM) | Increased | |

| Daunorubicin (0.2 µM) | Increased | |

| Ara-C (0.5 µM) + Daunorubicin (0.2 µM) | Increased |

Source: Adapted from. Note: This data is for cytarabine. These studies demonstrate the pro-apoptotic effect of cytarabine, which can be enhanced by combination with other agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cancer cells to the desired density and treat with various concentrations of this compound for the specified duration. Include an untreated control.

-

Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cell pellet. For suspension cells, directly collect the cells. Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for overnight storage.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Gate on single cells to exclude doublets. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-Cyclin E, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound as described above. Wash cells with cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as previously described.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's mechanism of action leading to S-phase arrest and apoptosis.

Caption: General experimental workflow for studying this compound's effects.

Caption: The ATR-Chk1 signaling pathway activated by this compound.

Conclusion

This compound represents a rational drug design approach to overcoming a key mechanism of chemotherapy resistance. Its ability to bypass hENT1-mediated uptake allows for more effective delivery of its cytotoxic payload to cancer cells. The subsequent induction of replication stress, S-phase arrest, and apoptosis is primarily mediated by the ATR-Chk1 signaling pathway. This technical guide provides a foundational resource for understanding and investigating the cellular and molecular impacts of this compound, offering quantitative data, detailed protocols, and pathway visualizations to aid in future research and development efforts in oncology. While clinical trials have shown mixed results regarding its superiority over standard therapies, the study of this compound continues to provide valuable insights into the mechanisms of nucleoside analogs and strategies to combat drug resistance.

References

Early-Stage Discovery Research on Elacytarabine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacytarabine (CP-4055), a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (ara-C), represents a significant advancement in the development of cytotoxic agents for hematological malignancies.[1][2] Designed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile characterized by its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and a prolonged intracellular half-life.[1][3] This technical guide provides an in-depth overview of the early-stage discovery and preclinical evaluation of this compound and its analogs. It includes a summary of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.

Introduction

Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for decades.[3] However, its efficacy is often limited by the development of resistance. Key resistance mechanisms include reduced expression of hENT1, which is required for cytarabine uptake into cancer cells, and rapid deamination by cytidine deaminase (CDA) into its inactive metabolite, uracil arabinoside (ara-U).

This compound was developed to bypass these resistance pathways. As a lipophilic prodrug, it can diffuse across the cell membrane without the need for hENT1. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP. This active metabolite inhibits DNA synthesis, leading to cell death. Furthermore, this compound's structure protects it from deactivation by CDA. Preclinical studies have demonstrated the potential of this compound to circumvent cytarabine resistance and have shown encouraging results, although clinical trials have yet to show its superiority over standard care as a monotherapy. This guide delves into the foundational preclinical research that has paved the way for the clinical investigation of this compound and its analogs.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its analogs. This data provides a comparative overview of their cytotoxic activity and resistance profiles.

Table 1: In Vitro Cytotoxicity of this compound (CP-4055) in Leukemia Cell Lines

| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |

| CEM (wildtype) | This compound | ~0.035 (calculated from 10x IC50 of 0.28 µM) | N/A | |

| CEM/CP-4055 (resistant) | This compound | 35 | ~1000 | |

| CEM/dCK- (dCK deficient) | This compound | 22 | ~628 | |

| CEM (wildtype) | Cytarabine | N/A | N/A | |

| CEM/CP-4055 (resistant) | Cytarabine | 28 | N/A | |

| HL-60 | This compound | Data not available in searched results | N/A | |

| U937 | This compound | Data not available in searched results | N/A |

Table 2: In Vivo Efficacy of this compound in a Refractory Acute Myeloid Leukemia Phase I/II Study

| Parameter | Value | Reference |

| Recommended Phase II Dose | 1000 mg/m²/day (CIV for 5 days) with idarubicin | |

| Maximum Plasma Concentration (Cmax) | Observed at or shortly before the end of infusion | |

| Initial Half-life (t½) | 0.6 - 2.0 hours | |

| Overall Response Rate (CR + CRp) | 4 out of 10 evaluable patients |

Mechanism of Action and Signaling Pathways

This compound's mechanism of action centers on its ability to deliver the active cytotoxic metabolite, ara-CTP, to cancer cells, bypassing common resistance mechanisms.

Cellular Uptake and Metabolism

Unlike its parent drug, cytarabine, this compound's lipophilic nature allows it to enter cells via passive diffusion, independent of the hENT1 transporter. Once inside the cell, it undergoes hydrolysis to release cytarabine. Subsequently, cytarabine is phosphorylated by a series of kinases, with the initial phosphorylation by deoxycytidine kinase (dCK) being the rate-limiting step, to form ara-CTP. ara-CTP is a competitive inhibitor of DNA polymerase and can also be incorporated into DNA, leading to chain termination and apoptosis.

References

Elacytarabine: A Technical Whitepaper on the Mechanism of hENT1 Transporter Bypass

For Researchers, Scientists, and Drug Development Professionals

Abstract